molecular formula C12H23BrO2 B8728280 3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane CAS No. 355805-32-2

3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane

Cat. No.: B8728280
CAS No.: 355805-32-2
M. Wt: 279.21 g/mol
InChI Key: BRSYBOWEORCCNM-UHFFFAOYSA-N
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Description

3-{[(6-Bromohexyl)oxy]methyl}-3-ethyloxetane is a useful research compound. Its molecular formula is C12H23BrO2 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

355805-32-2

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

3-(6-bromohexoxymethyl)-3-ethyloxetane

InChI

InChI=1S/C12H23BrO2/c1-2-12(10-15-11-12)9-14-8-6-4-3-5-7-13/h2-11H2,1H3

InChI Key

BRSYBOWEORCCNM-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution consisting of sodium hydroxide (50% in water, 50 g), hexane (50 ml) and tetrabutylammonium bromide (0.7 g) was added 3-ethyl-3-oxetanemethanol (5.0 g, 43.0 mmol) and 1,6-dibromohexane (30 g, 122.9 mmol). This mixture was heated at reflux for 5 h. After cooling to room temperature, the resulting mixture was diluted with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined and dried over sodium sulphate. The solvent was removed under reduced pressure and the residue was purified by column chromatography, eluting with petrol/ethyl acetate (9:1), to give a colourless oil (6.65 g, 55%). 1H NMR (300 MHz, CDCl3): δ (ppm) 4.44 (d, J=5.8 Hz, 2H, OCH2), 4.37 (d, J=5.8 Hz, 2H, OCH2), 3.52 (s, 2H, OCH2), 3.46 (t, J=6.4 Hz, 2H, OCH2), 3.40 (t, J=6.8 Hz 2H, BrCH2), 1.35-1.91 (m, 10H, CH2), 0.88 (t, J=7.5 Hz, 6H, CH3); 13C NMR (75 MHz, CDCl3): δ (ppm) 78.5 (OCH2), 73.4 (OCH2), 71.3 (OCH2), 43.4 (quat.), 33.8 (CH2), 32.7 (CH2), 29.3 (CH2), 27.9 (CH2) 26.8 (CH2), 25.4 (CH2), 8.2 (CH3). MS (m/e): 279 (MH+, 0.1%) □281 (MH+, 0.1%), 248 (3), 250 (3), 83 (89), 55 (100), 41 (86).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
55%

Synthesis routes and methods II

Procedure details

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